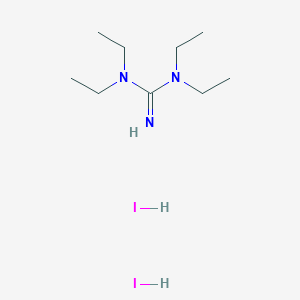
1,1,3,3-Tetraethylguanidine;dihydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,1,3,3-Tetraethylguanidine” is an organic compound . It’s closely related to “1,1,3,3-Tetramethylguanidine”, which is also an organic compound with the formula HNC(N(CH3)2)2 .
Molecular Structure Analysis
The molecular formula for “1,1,3,3-Tetraethylguanidine” is C9H21N3 . For “1,1,3,3-Tetramethylguanidine”, the molecular formula is C5H13N3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,1,3,3-Tetraethylguanidine” include a molecular weight of 171.283 g/mol . For “1,1,3,3-Tetramethylguanidine”, the molecular weight is 115.177 g/mol .Aplicaciones Científicas De Investigación
Catalytic Applications
"1,1,3,3-Tetramethylguanidine" has been found effective as a catalyst in the cyanosilylation of ketones and aldehydes to produce cyanohydrin trimethylsilyl ethers with high yield. This process is facilitated under solvent-free conditions at room temperature, indicating the compound's efficiency and eco-friendliness in organic synthesis (Wang et al., 2006).
Chemoselective Deprotection
The compound also serves as a reagent for chemoselective deprotection of silyl and acetyl groups on acidic hydroxyl groups such as phenol and carboxylic acid. This application is significant in synthetic chemistry for the selective removal of protective groups without affecting other functional groups in the molecule (Oyama & Kondo, 2003).
Green Chemistry
"1,1,3,3-Tetramethylguanidine lactate," an ionic liquid derived from the compound, is used as a recyclable catalyst for direct aldol reactions. This represents an advancement in green chemistry, highlighting the compound's role in promoting environmentally friendly chemical processes (Zhu et al., 2005).
Molecular Structure Studies
Research on the molecular structure and acid/base properties of 1,2-dihydro-1,3,5-triazine derivatives shows how guanidine and its derivatives, including "1,1,3,3-Tetramethylguanidine," interact with carbodiimides to form novel compounds. These studies contribute to our understanding of basicity and reactivity in organic chemistry (Štrukil et al., 2012).
Advanced Glycation Endproducts Prevention
Although not directly related to "1,1,3,3-Tetraethylguanidine; dihydroiodide," aminoguanidine, a related compound, is studied for its potential to prevent the formation of advanced glycation endproducts (AGEs), which are implicated in various diseases. This research highlights the broader family of guanidine compounds' potential in biomedical applications (Thornalley, 2003).
Mecanismo De Acción
Target of Action
1,1,3,3-Tetraethylguanidine, also known as Tetramethylguanidine, is an organic compound with the formula HNC(N(CH3)2)2 . It is a strong base, as judged by the high pKa of its conjugate acid . The primary targets of this compound are organic synthesis reactions where it acts as a strong, non-nucleophilic base .
Mode of Action
Tetramethylguanidine interacts with its targets by acting as a strong, non-nucleophilic base . It is often used as a substitute for more expensive bases like DBU and DBN . Its high water solubility allows it to be easily removed from mixtures in organic solvents .
Biochemical Pathways
It is known to be used in organic synthesis reactions, suggesting that it may influence a variety of biochemical pathways depending on the specific reaction it is used in .
Pharmacokinetics
Its high water solubility suggests that it could be easily absorbed and distributed in the body, and potentially easily excreted due to its solubility .
Result of Action
The molecular and cellular effects of Tetramethylguanidine’s action would depend on the specific organic synthesis reactions it is used in. As a strong base, it can accept protons and participate in various chemical reactions, influencing the outcome of these reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetramethylguanidine. For instance, its strong basicity suggests that it might be sensitive to acidic environments . Furthermore, it is air sensitive and incompatible with strong oxidizing agents, mineral and organic acids, and carbon dioxide .
Propiedades
IUPAC Name |
1,1,3,3-tetraethylguanidine;dihydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3.2HI/c1-5-11(6-2)9(10)12(7-3)8-4;;/h10H,5-8H2,1-4H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFCDFYGRLSJDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=N)N(CC)CC.I.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23I2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

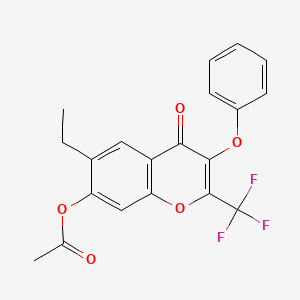
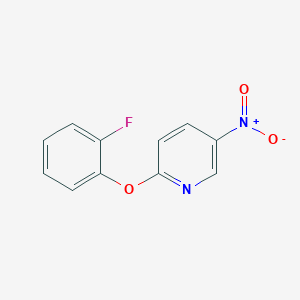
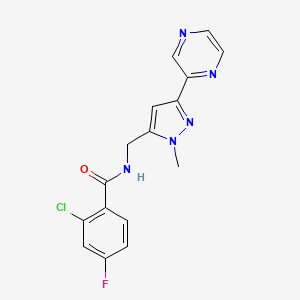
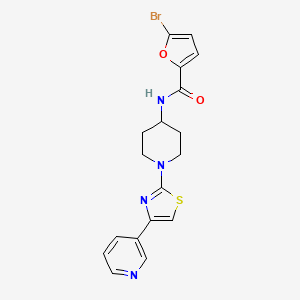
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2381746.png)

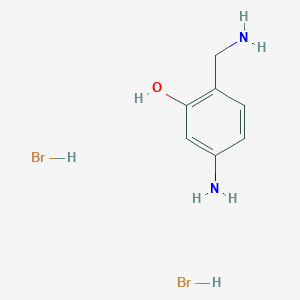
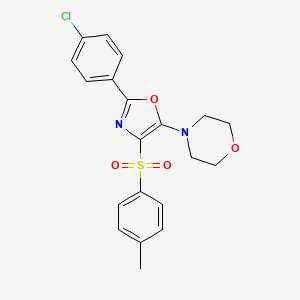
![N-(2-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2381756.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3-methylphenyl)azetidine-1-carboxamide](/img/structure/B2381758.png)
![2-(4-chlorophenoxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2381760.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2381761.png)

